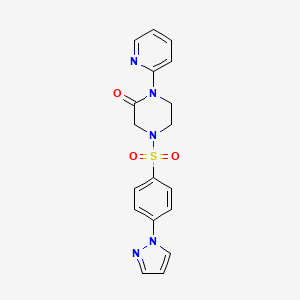

![molecular formula C12H22ClN B2521492 3-(3-甲基丁烯基)-8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 2175979-34-5](/img/structure/B2521492.png)

3-(3-甲基丁烯基)-8-氮杂双环[3.2.1]辛烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related structures and synthetic methods that could be relevant to the analysis of this compound. The 8-azabicyclo[3.2.1]octane scaffold is a common structural motif in tropane alkaloids, which are known for their biological activities. This scaffold is the focus of significant research efforts due to its presence in compounds with medicinal properties .

Synthesis Analysis

The synthesis of related azabicyclo[3.2.1]octane derivatives has been explored in several studies. For instance, esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied using NMR spectroscopy . Additionally, the synthesis of optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid was attempted through a Diels-Alder reaction followed by RuO4 oxidation, although some racemization was observed . These methods could potentially be adapted for the synthesis of "3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride" by incorporating the appropriate substituents and protecting groups.

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a diphenylacetoxy derivative was determined by X-ray diffraction , and the preferred chair-envelope conformation of certain esters was confirmed by comparing NMR parameters . These studies provide insights into the stereochemistry and conformational preferences of the azabicyclo[3.2.1]octane ring system, which would be relevant for understanding the molecular structure of "3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride".

Chemical Reactions Analysis

The reactivity of azabicyclo[3.2.1]octane derivatives with nucleophilic reagents has been investigated, revealing that hydroxyl groups can be replaced by various nucleophiles such as methoxy and N-propylamine groups . This suggests that the azabicyclo[3.2.1]octane scaffold can undergo substitution reactions, which could be useful for the functionalization of "3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride" are not directly reported in the provided papers, the studies of related compounds offer valuable information. The solubility, conformational stability, and reactivity of azabicyclo[3.2.1]octane derivatives in different solvents have been characterized . These properties are influenced by the substituents and the stereochemistry of the azabicyclo[3.2.1]octane core, which would also be pertinent to the compound .

科学研究应用

合成和结构研究

- 合成了一系列8-β-酰氧基-3-苯乙基-3-氮杂双环[3.2.1]辛烷及其N-endo甲基化物,有助于理解相关化合物的结构和构象性质 (Izquierdo 等,1991)。

- 开发了一种从吡咯谷氨酸合成8-甲基-3,8-二氮杂双环[3.2.1]辛烷(3-氮杂托烷)的有效合成方法,展示了一种合成结构相似的氮杂双环[3.2.1]辛烷的新方法 (Singh 等,2007)。

结构和构象分析

- 对衍生自8-α-羟基-3-苯乙基-3-氮杂双环[3.2.1]辛烷-8-β-羧酸的酯的研究提供了对这些化合物的首选椅-封套构象的见解,这可以帮助理解类似的氮杂双环[3.2.1]辛烷衍生物 (Diez 等,1991)。

- 已经探索了构建8-氮杂双环[3.2.1]辛烷骨架(托烷生物碱中的核心结构)的对映选择性方法,展示了与3-(3-甲基丁烯基)-8-氮杂双环[3.2.1]辛烷盐酸盐等化合物相关的立体选择性合成方法 (Rodríguez 等,2021)。

在药物化学中的应用

- 对3-氮杂双环[3.2.1]辛烷衍生物的研究包括它们在治疗由阿片受体介导的疾病中的应用,突出了结构相似的化合物的潜在药物应用 (Coe 等,1983)。

- 已经开发出一种合成4-取代氮杂双环[3.2.1]辛烷(如3-(3-甲基丁烯基)-8-氮杂双环[3.2.1]辛烷盐酸盐)的方法,这在药物化学研究中很有用 (Armstrong & Bergmeier,2017)。

未来方向

属性

IUPAC Name |

3-(3-methylbutylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-9(2)3-4-10-7-11-5-6-12(8-10)13-11;/h4,9,11-13H,3,5-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPZNZRXKICKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C1CC2CCC(C1)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)

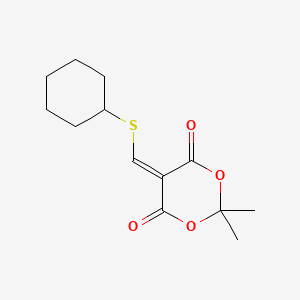

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)

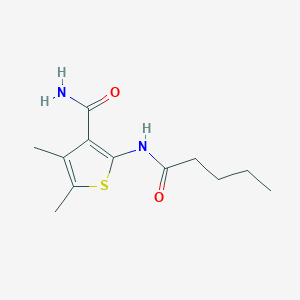

![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)

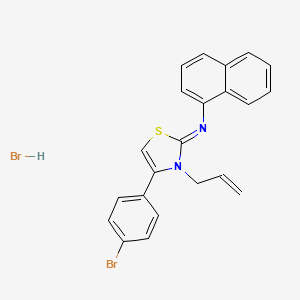

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)